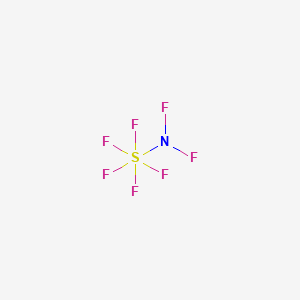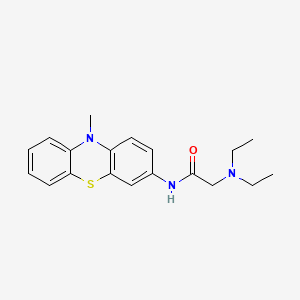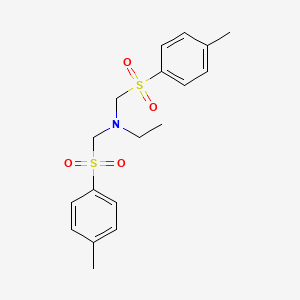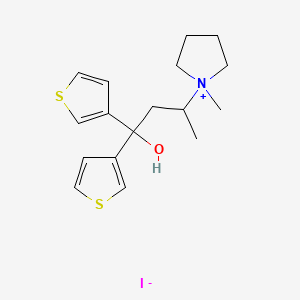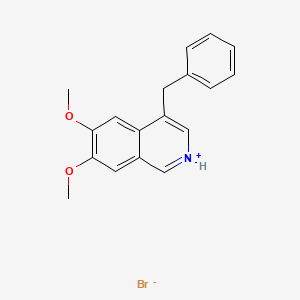
4-Benzyl-6,7-dimethoxyisoquinoline hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-6,7-dimethoxyisoquinoline hydrobromide is a heterocyclic organic compound with the molecular formula C18H18BrNO2. It is known for its unique structure, which includes a benzyl group attached to an isoquinoline core with methoxy substituents at the 6 and 7 positions. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-6,7-dimethoxyisoquinoline hydrobromide typically involves the metalation of methoxy- and benzyloxy-substituted isoquinolines. For instance, the metalation of 5,6,7-trimethoxyisoquinoline with TMPMgCl·LiCl at room temperature, followed by reaction with benzyl halides, can yield the desired product . The reaction conditions often require careful control of temperature and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple steps, including metalation, alkylation, and purification, to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Benzyl-6,7-dimethoxyisoquinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Benzyl-6,7-dimethoxyisoquinoline hydrobromide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of 4-Benzyl-6,7-dimethoxyisoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, thereby affecting neurotransmission. Additionally, it can interact with DNA and proteins, leading to its anticancer properties .
Vergleich Mit ähnlichen Verbindungen
- 4-Methyl-6,7-dimethoxyisoquinoline
- 4-Ethyl-6,7-dimethoxyisoquinoline
- 4-Carbomethoxy-6,7-dimethoxyisoquinoline
Comparison: 4-Benzyl-6,7-dimethoxyisoquinoline hydrobromide is unique due to its benzyl group, which imparts distinct chemical and biological properties compared to its methyl, ethyl, and carbomethoxy analogs. The benzyl group enhances its lipophilicity and ability to interact with biological membranes, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
32871-90-2 |
|---|---|
Molekularformel |
C18H18BrNO2 |
Molekulargewicht |
360.2 g/mol |
IUPAC-Name |
4-benzyl-6,7-dimethoxyisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C18H17NO2.BrH/c1-20-17-9-15-12-19-11-14(16(15)10-18(17)21-2)8-13-6-4-3-5-7-13;/h3-7,9-12H,8H2,1-2H3;1H |
InChI-Schlüssel |
KRXNCFZFYWDIOA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C=[NH+]C=C2CC3=CC=CC=C3)OC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


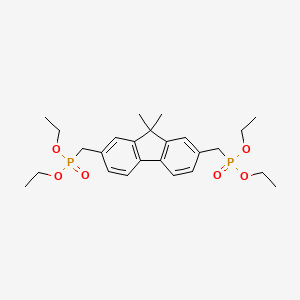
![(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)guanidine](/img/structure/B13734051.png)
![heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,9,11,13,15,17,19,21,23,25,27-tetradecaene](/img/structure/B13734053.png)
![Uridine 5'-diphospho-galactose-[galactose-1-3H(N)]](/img/structure/B13734054.png)
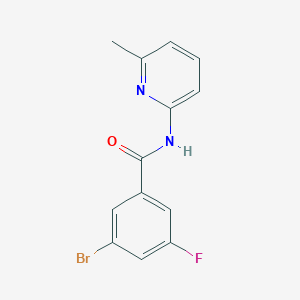
![[(2R)-2,3-Bis(benzyloxy)propoxy][3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}-3-oxopropoxy]phosphinic acid](/img/structure/B13734060.png)
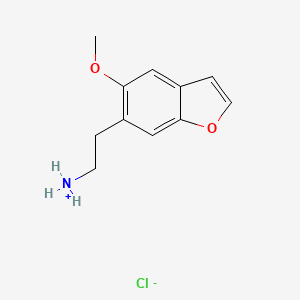
![(2R,3AS,8aR)-2-Phenyl-octahydro-pyrrolo[3,2-b]azepin-5-one](/img/structure/B13734087.png)
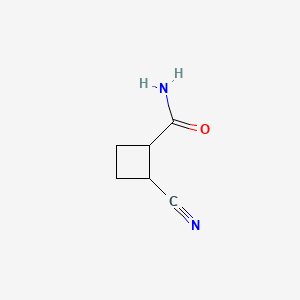
![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile](/img/structure/B13734100.png)
